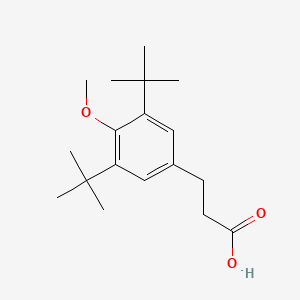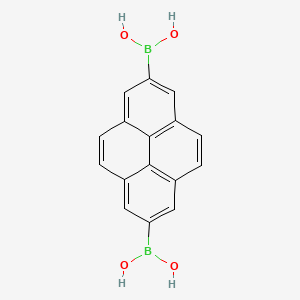
Pyrene-2,7-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-2,7-diyldiboronic acid: is an organic compound with the chemical formula C16H12B2O4 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-diyldiboronic acid typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the borylation reaction, where pyrene is treated with a boron-containing reagent under specific conditions. For example, pyrene can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrene-2,7-diyldiboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form pyrene derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrene derivatives with different functional groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
Chemistry: Pyrene-2,7-diyldiboronic acid is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology: In biological research, this compound is used as a fluorescent probe for detecting biomolecules. Its unique optical properties make it suitable for imaging and sensing applications .
Medicine: The compound is explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of pyrene-2,7-diyldiboronic acid involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The pyrene core provides a rigid and planar structure that enhances its optical and electronic properties, allowing it to participate in various photophysical processes .
Comparación Con Compuestos Similares
- Pyrene-1,6-diyldiboronic acid
- Pyrene-4,5-diyldiboronic acid
- Naphthalene-2,6-diyldiboronic acid
Uniqueness: Pyrene-2,7-diyldiboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. Compared to other pyrene derivatives, it offers better performance in certain applications, such as fluorescence sensing and the construction of COFs and MOFs .
Propiedades
Fórmula molecular |
C16H12B2O4 |
|---|---|
Peso molecular |
289.9 g/mol |
Nombre IUPAC |
(7-boronopyren-2-yl)boronic acid |
InChI |
InChI=1S/C16H12B2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8,19-22H |
Clave InChI |
FPRSWDUBZQTQGO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


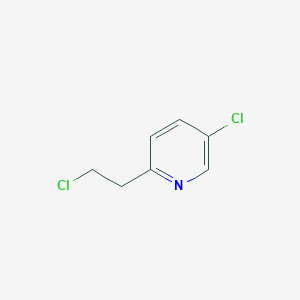
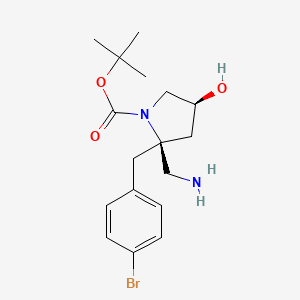
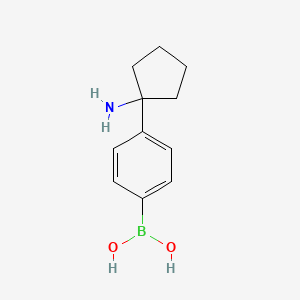
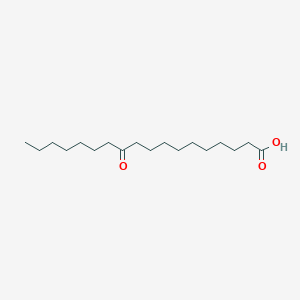
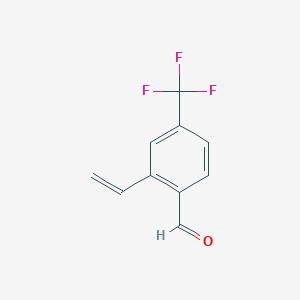
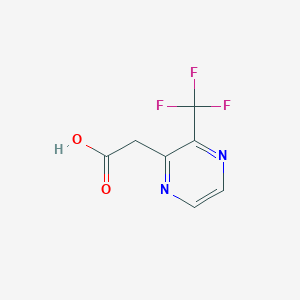
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
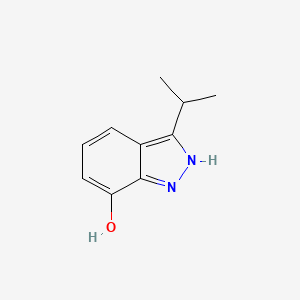


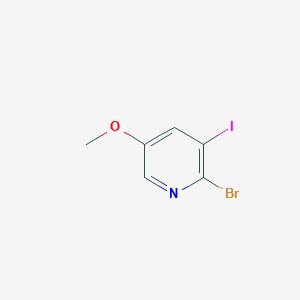
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)
